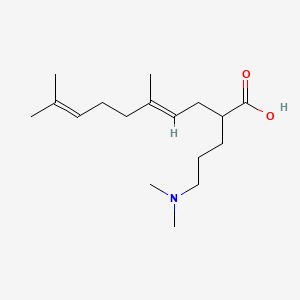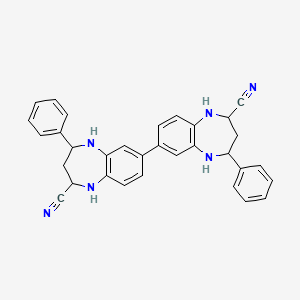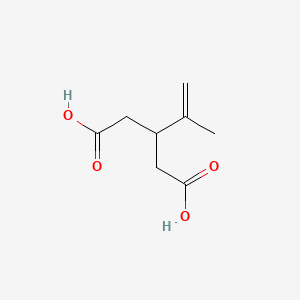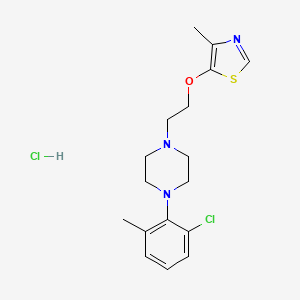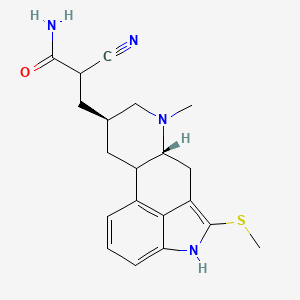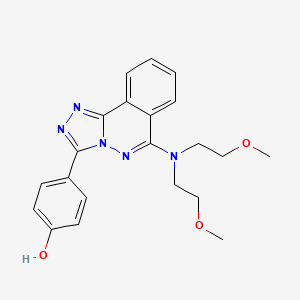
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a phenol group attached to the triazole ring. The presence of bis(2-methoxyethyl)amino groups further adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.
Fusing the Triazole with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Bis(2-methoxyethyl)amino Groups: The bis(2-methoxyethyl)amino groups are introduced via nucleophilic substitution reactions, typically using bis(2-methoxyethyl)amine and a suitable leaving group.
Attachment of the Phenol Group: Finally, the phenol group is attached to the triazole ring through electrophilic aromatic substitution, using phenol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The bis(2-methoxyethyl)amino groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
科学研究应用
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)aniline
- 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)benzoic acid
Uniqueness
4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol stands out due to its phenol group, which imparts unique reactivity and potential biological activity. The presence of bis(2-methoxyethyl)amino groups also enhances its solubility and ability to form stable complexes with metals, making it valuable in various applications.
属性
CAS 编号 |
113628-69-6 |
|---|---|
分子式 |
C21H23N5O3 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
4-[6-[bis(2-methoxyethyl)amino]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]phenol |
InChI |
InChI=1S/C21H23N5O3/c1-28-13-11-25(12-14-29-2)21-18-6-4-3-5-17(18)20-23-22-19(26(20)24-21)15-7-9-16(27)10-8-15/h3-10,27H,11-14H2,1-2H3 |
InChI 键 |
FYZHAHRXECKLIA-UHFFFAOYSA-N |
规范 SMILES |
COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


